N-(4-((2,6-dimethylpiperidin-1-yl)sulfonyl)phenyl)acetamide
Description
N-(4-((2,6-dimethylpiperidin-1-yl)sulfonyl)phenyl)acetamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound features a piperidine ring, a sulfonyl group, and an acetamide moiety, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
N-[4-(2,6-dimethylpiperidin-1-yl)sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-11-5-4-6-12(2)17(11)21(19,20)15-9-7-14(8-10-15)16-13(3)18/h7-12H,4-6H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNMRYMGUGOATL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49678972 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((2,6-dimethylpiperidin-1-yl)sulfonyl)phenyl)acetamide typically involves the reaction of 4-aminobenzenesulfonamide with 2,6-dimethylpiperidine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-((2,6-dimethylpiperidin-1-yl)sulfonyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the acetamide group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted acetamides.
Scientific Research Applications
N-(4-((2,6-dimethylpiperidin-1-yl)sulfonyl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-((2,6-dimethylpiperidin-1-yl)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(2,6-Dimethylpiperidin-1-ylsulfonyl)phenyl)isoindoline-1,3-dione
- N-[4-(2,6-dimethylpiperidin-1-yl)sulfonylphenyl]-2-(4-ethylpiperazine-1-carbonyl)benzamide
Uniqueness
N-(4-((2,6-dimethylpiperidin-1-yl)sulfonyl)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.
Biological Activity
N-(4-((2,6-dimethylpiperidin-1-yl)sulfonyl)phenyl)acetamide, a sulfonamide derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C22H30N2O4S2
- Molecular Weight : 446.62 g/mol
The presence of the piperidine moiety and sulfonyl group is significant for its biological activity, influencing interactions with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Key mechanisms include:
- TRPV1 Antagonism : Similar compounds have shown efficacy as TRPV1 antagonists, impacting pain pathways by inhibiting capsaicin-induced activation. This suggests that this compound may possess analgesic properties .
- Anticonvulsant Activity : Research indicates that derivatives of this compound could exhibit anticonvulsant effects, particularly in maximal electroshock (MES) models. The structure-activity relationship (SAR) studies have highlighted the importance of specific substituents for enhancing anticonvulsant efficacy .
Anticonvulsant Efficacy
A study conducted on related compounds demonstrated the anticonvulsant activity in various animal models. The results are summarized in Table 1:
| Compound | Dose (mg/kg) | MES Protection | Notes |
|---|---|---|---|
| 12 | 100 | Yes | Effective at 0.5 h |
| 13 | 300 | Yes | Effective at both time points |
| 20 | 300 | Yes | High potency observed |
| 24 | 100 | Yes | Effective at 0.5 h |
These findings suggest that modifications to the piperidine structure can significantly influence anticonvulsant activity.
Case Studies
- Analgesic Activity : A case study involving related sulfonamide compounds demonstrated significant analgesic effects in neuropathic pain models. The compound exhibited a favorable safety profile with minimal side effects compared to traditional analgesics .
- TRPV1 Binding Studies : In vitro studies indicated that modifications to the piperidine moiety enhanced binding affinity to TRPV1 receptors. For instance, a derivative with a similar piperidine structure showed a Ki value of 0.2 nM against TRPV1, indicating strong antagonistic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
